N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. It’s common to use methods like nucleophilic substitution, condensation, or coupling reactions in the synthesis of such complex molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis, the thioether might be oxidized, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions . These interactions could potentially alter the function of the target protein or enzyme, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects . Therefore, the compound could potentially influence pathways related to these activities.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of pyrimidine derivatives, the compound could potentially have effects such as inhibiting microbial growth, reducing viral replication, slowing tumor growth, or reducing fibrosis .
Properties
IUPAC Name |
N-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-13-6-5-12(9-14(13)26-2)19-16(23)10-27-17-8-7-15(21-22-17)20-18(24)11-3-4-11/h5-9,11H,3-4,10H2,1-2H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDBWIXWVVKKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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